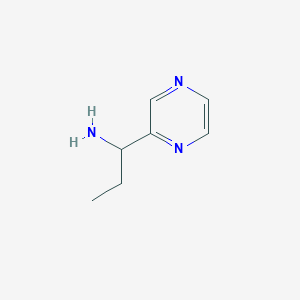

1-(Pyrazin-2-YL)propan-1-amine

Overview

Description

1-(Pyrazin-2-YL)propan-1-amine, commonly known as 1-Pyrazin-2-ylpropan-1-amine, is an important organic compound that has been widely studied for its various applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and is widely used in pharmaceuticals, agriculture, and other industries. 1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and is used in a variety of reactions. It has been studied for its biochemical and physiological effects, and is used in a wide range of laboratory experiments.

Scientific Research Applications

1-Pyrazin-2-ylpropan-1-amine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of organic dyes, catalysts, and other compounds. In addition, 1-Pyrazin-2-ylpropan-1-amine is used in the synthesis of polymers, and is an important intermediate in the synthesis of a variety of organic compounds.

Mechanism of Action

1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and its mechanism of action is dependent on the reaction in which it is used. In the Fischer indole synthesis, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aromatic aldehyde in an acidic medium to form an indole. In the reductive amination of aldehydes, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aldehyde in the presence of a reducing agent to form an amine. In the reaction of ethyl acetoacetate with ammonia, 1-Pyrazin-2-ylpropan-1-amine acts as a base and reacts with ethyl acetoacetate in an acidic medium to form an amine.

Biochemical and Physiological Effects

1-Pyrazin-2-ylpropan-1-amine has been studied for its biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been shown to inhibit the growth of several species of bacteria. In addition, 1-Pyrazin-2-ylpropan-1-amine has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of several types of cancer. It has also been found to possess analgesic, sedative, and anti-convulsant properties.

Advantages and Limitations for Lab Experiments

1-Pyrazin-2-ylpropan-1-amine is a useful intermediate in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. In addition, it is soluble in water and ethanol, making it easy to work with in a variety of solvents. However, 1-Pyrazin-2-ylpropan-1-amine is also sensitive to light and air, and can be easily oxidized in the presence of oxygen.

Future Directions

1-Pyrazin-2-ylpropan-1-amine has a wide range of potential applications in scientific research. It has been studied for its biochemical and physiological effects, and could be used in the development of new drugs and therapies. In addition, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of organic dyes and catalysts, and could be used in the synthesis of polymers. Finally, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of other organic compounds, and could be used as an intermediate in the synthesis of other compounds.

properties

IUPAC Name |

1-pyrazin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGJODTCNZNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2460702.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)

![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)